Buddledin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1R,2R,4E,9S)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one |
InChI |
InChI=1S/C15H22O2/c1-9-6-5-7-10(2)13(16)14(17)12-11(9)8-15(12,3)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/b10-7+/t11-,12+,14-/m1/s1 |
InChI Key |
AXGJIHAKGFPXOX-BFRHVZAJSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)O)(C)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2C(C1=O)O)(C)C |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting Methodologies for Buddledin B
Botanical Sources and Distribution of Buddledin B-Producing Species
The primary sources of this compound are plants belonging to the genus Buddleja. The distribution and characteristics of these species are crucial for bioprospecting efforts.
Buddleja davidii and Buddleja globosa are the most prominent species recognized for producing buddledin compounds.
Buddleja davidii , commonly known as the butterfly bush, is a shrub native to central China and Japan. nih.gov It has been widely introduced globally as an ornamental plant and has naturalized in temperate regions, often found along railway lines and on disturbed land. nih.gov This species is a known source of the piscicidal sesquiterpenes buddledin A, B, and C. A 2010 study focusing on the ethanol (B145695) extract of Buddleja davidii led to the isolation of six new sesquiterpenes along with nineteen other known compounds, highlighting the chemical diversity within this plant.
Buddleja globosa , or the orange ball tree, is a large semi-evergreen shrub indigenous to the southern Andes mountains in Chile and Argentina. buddlejagarden.co.ukplantlust.comgardenersworld.com It thrives in both dry and moist forest environments, often on disturbed ground, from sea level up to 2,000 meters. treesandshrubsonline.org It is cultivated in temperate gardens and is valued for its unique, fragrant orange, ball-shaped flower clusters. buddlejagarden.co.ukplantlust.com Phytochemical investigations have confirmed that B. globosa contains a variety of bioactive compounds, including sesquiterpenes. researchgate.net
| Characteristic | Buddleja davidii (Butterfly Bush) | Buddleja globosa (Orange Ball Tree) |
|---|---|---|
| Native Region | Central China, Japan nih.gov | Andes of Chile and Argentina buddlejagarden.co.uktreesandshrubsonline.org |
| Common Habitat | Disturbed land, railway lines, gardens nih.gov | Dry and moist forests, disturbed ground treesandshrubsonline.org |
| Plant Type | Deciduous Shrub | Large Semi-Evergreen Shrub rhs.org.uk |
| Key Feature | Arching branches with lilac/purple flower panicles | Spherical, bright orange-yellow flower heads rhs.org.uk |
| Known Compounds | Buddledin A, B, C; other sesquiterpenes nih.gov | Sesquiterpenes, flavonoids, phenolic compounds researchgate.netnih.gov |
While this compound itself is primarily associated with Buddleja, related sesquiterpenoid structures are found in other species within the same genus. The genus Buddleja is chemically diverse, with many of its over 100 species producing a wide array of secondary metabolites, including various types of sesquiterpenes. researchgate.netresearchgate.net
Research into other species has revealed novel related compounds. For instance, a new sesquiterpene named buddledin F was isolated from the stems of Buddleja lindleyana . researchgate.net Similarly, studies on Buddleja asiatica and Buddleja paniculata have identified other unique phytoconstituents. researchgate.net This suggests that the chemical scaffold of buddledins is a characteristic feature of the Buddleja genus, and further exploration of less-studied species could yield a variety of structurally similar analogues. Beyond this genus, sesquiterpenes are a vast and widely distributed class of natural products found across the plant kingdom, with many different structural skeletons like eudesmane, germacrane, and guaiane (B1240927) reported from families such as Asteraceae and Meliaceae. nih.govnih.gov
Advanced Extraction and Isolation Methodologies for this compound
The isolation of pure this compound from plant material is a complex process that requires a combination of optimized extraction techniques and sophisticated purification strategies.
The initial step in isolating this compound involves extracting the compound from the plant matrix using a solvent. The efficiency of this process is highly dependent on the choice of solvent and other experimental conditions. Polar organic solvents are typically employed for the extraction of sesquiterpenes. google.com
For Buddleja species, ethanol and methanol (B129727) are commonly used. For example, research on Buddleja officinalis utilized thermal-assisted organic solvent extraction, optimizing several parameters to maximize the yield of flavonoids, a process that shares principles with sesquiterpene extraction. mdpi.com Key parameters that require optimization include:
Solvent Choice and Concentration: The polarity of the solvent is critical. Ethanol and aqueous ethanol solutions are frequently used. google.commdpi.com Studies on B. globosa have used 80% methanol and have also explored greener alternatives like Natural Deep Eutectic Solvents (NADESs). nih.govresearchgate.net
Temperature: Higher temperatures can increase extraction efficiency but also risk degrading thermolabile compounds.
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant tissue and dissolve the target compounds.
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
| Parameter | Species | Optimal Condition/Range | Target Compound Class |
|---|---|---|---|
| Solvent | Buddleja officinalis | 70% Ethanol | Flavonoids mdpi.com |
| Temperature | Buddleja officinalis | 60 °C | Flavonoids mdpi.com |
| Time | Buddleja officinalis | 2.5 hours | Flavonoids mdpi.com |
| Solid-to-Liquid Ratio | Buddleja officinalis | 1:30 g/mL | Flavonoids mdpi.com |
| Solvent | Buddleja globosa | 80% Methanol; NADESs | Polyphenols nih.govresearchgate.net |
Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound requires multiple chromatographic steps. A highly effective strategy for this is bioassay-guided fractionation , where each separation step is guided by a biological assay that indicates which fraction contains the active compound of interest. nih.govmdpi.com
The typical workflow is as follows:
Initial Fractionation: The crude extract is first subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds into broad polarity classes. nih.gov
Column Chromatography: The active fraction is then separated further using various column chromatography techniques. This may involve normal-phase chromatography on silica (B1680970) gel or reversed-phase chromatography. researchgate.netnih.gov Other stationary phases like macroporous resins or Sephadex are also used for specific separation needs. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC): The fractions that continue to show biological activity are further purified using semi-preparative or preparative HPLC, which offers higher resolution and leads to the isolation of pure compounds. researchgate.net
Advanced Techniques: For certain applications, more advanced methods like Centrifugal Partition Chromatography (CPC) have been successfully used to isolate bioactive compounds from Buddleja globosa, offering a support-free liquid-liquid chromatography method that can be scaled up effectively. nih.govresearchgate.net
Throughout this process, the biological activity of each fraction is tested, ensuring that the purification efforts remain focused on the molecule responsible for the desired effect, ultimately leading to the isolation of pure this compound.
High-Throughput Screening (HTS) is a modern drug discovery tool that allows for the rapid assessment of thousands of samples for a specific biological activity. This technology can be adapted for natural product research to accelerate the discovery of this compound analogues.
The process begins with the development of a robust and miniaturized bioassay relevant to the known or desired activity of this compound. For instance, if the goal is to find analogues with potent immunosuppressive activity (an activity reported for other sesquiterpenes from B. davidii), an assay measuring lymphocyte proliferation could be designed in a microtiter plate format. nih.gov
A library of extracts from various Buddleja species, other related plant genera, or even microbial sources would then be prepared. This library is screened using the automated HTS platform. The "hits"—extracts that show significant activity in the assay—are then prioritized for follow-up studies. These promising extracts would subsequently undergo the detailed bioassay-guided fractionation and isolation process described above to identify the specific active compound, which could be a novel analogue of this compound. This HTS-first approach significantly increases the efficiency of bioprospecting by quickly narrowing down a vast number of potential sources to a manageable few that are most likely to yield compounds of interest.
Biosynthetic Pathways and Metabolomic Profiling of Buddledin B
Elucidation of the Sesquiterpene Biosynthetic Route Leading to Buddledin B
The biosynthesis of this compound follows the well-established pathway for sesquiterpenoids, which are a class of terpenes built from three isoprene (B109036) units. The elucidation of this pathway involves identifying the fundamental building blocks and the key enzymatic machinery responsible for constructing the complex molecular architecture of this compound.
The universal precursor for all sesquiterpenes, including this compound, is Farnesyl pyrophosphate (FPP). FPP is synthesized in the cytoplasm through the mevalonate (B85504) (MVA) pathway. The formation of the characteristic carbon skeleton of this compound is catalyzed by a specific class of enzymes known as sesquiterpene synthases (STSs). These enzymes facilitate the cyclization of the linear FPP molecule into a diverse array of cyclic structures.
While the specific sesquiterpene synthase responsible for the direct synthesis of the this compound backbone has not yet been definitively identified and characterized, it is hypothesized to be a highly specific enzyme that catalyzes a complex series of cyclization and rearrangement reactions. The initial cyclization of FPP is a critical step that determines the foundational stereochemistry of the final molecule. Subsequent modifications, such as oxidation and acylation, are likely carried out by other enzyme families, including cytochrome P450 monooxygenases (P450s) and acyltransferases, to yield the final structure of this compound.
Table 1: Key Molecular Components in the Hypothesized Biosynthesis of this compound
| Component | Role in Biosynthesis |
| Isopentenyl pyrophosphate (IPP) | Isoprene unit building block |
| Dimethylallyl pyrophosphate (DMAPP) | Isoprene unit building block |
| Farnesyl pyrophosphate (FPP) | C15 precursor to all sesquiterpenes |
| Sesquiterpene Synthase (STS) | Catalyzes the cyclization of FPP to form the core sesquiterpene skeleton |
| Cytochrome P450 Monooxygenases (P450s) | Likely involved in post-cyclization oxidation reactions |
| Acyltransferases | Potentially responsible for the addition of acyl groups |
Modern molecular techniques offer powerful tools for identifying the genes responsible for the biosynthesis of natural products like this compound. The genes encoding the enzymes of a specific metabolic pathway are often physically clustered together in the genome, forming what is known as a biosynthetic gene cluster (BGC).
The identification of the this compound BGC would likely involve a combination of genomic and transcriptomic approaches. Sequencing the genome of a this compound-producing Buddleja species would provide the foundational data. Bioinformatic tools can then be used to scan the genome for putative sesquiterpene synthase genes, which often contain conserved sequence motifs. These candidate genes can be further investigated by analyzing the transcriptomic data (RNA-seq) from different plant tissues or under various conditions to find genes that are co-expressed with the candidate synthase. The functional characterization of these candidate genes, for instance, through heterologous expression in microbial systems like E. coli or yeast, would be the definitive step in confirming their role in this compound biosynthesis.
Regulation of this compound Biosynthesis in Planta
The production of secondary metabolites such as this compound is tightly regulated within the plant, responding to both internal developmental cues and external environmental stimuli. This regulation ensures that the compound is produced at the appropriate time and in the appropriate tissues where it may serve a specific ecological function, such as defense against herbivores or pathogens.
The accumulation of sesquiterpenes in plants is known to be influenced by a variety of environmental factors. Abiotic stresses such as UV radiation, temperature fluctuations, and water availability can trigger changes in the expression of biosynthetic genes, leading to altered levels of secondary metabolites. For instance, studies on other plant species have shown that mild drought stress can enhance the production of certain terpenes. Similarly, biotic stresses, such as insect attack or microbial infection, are potent inducers of terpene biosynthesis as part of the plant's defense response.
The production of this compound is also likely to be under developmental control. The concentration of the compound may vary between different plant organs (e.g., leaves, stems, roots, and flowers) and at different developmental stages of the plant, from seedling to maturity. This differential accumulation pattern often reflects the specific ecological roles of the compound in different tissues and at different times in the plant's life cycle.
Investigating the regulatory networks that control this compound biosynthesis at the molecular level can be achieved through transcriptomic and proteomic analyses. Transcriptomics, by measuring the abundance of messenger RNA (mRNA) transcripts, can reveal which genes involved in the biosynthetic pathway are activated or repressed under specific conditions. For example, comparing the transcriptomes of a Buddleja plant under normal and stressed conditions could identify transcription factors that regulate the expression of the this compound biosynthetic genes.
Proteomics, the large-scale study of proteins, provides a direct measure of the enzymatic machinery present in the cell at a given time. By comparing the proteomes of different tissues or plants grown under different conditions, researchers can identify changes in the abundance of the sesquiterpene synthases, P450s, and other enzymes involved in this compound formation. This information is crucial for understanding the post-transcriptional and post-translational regulation of the biosynthetic pathway.
Metabolomic Investigations of Buddleja Species for Related Sesquiterpenes
Metabolomics provides a powerful approach to survey the chemical diversity of a plant species. By employing analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can obtain a comprehensive profile of the metabolites present in a plant extract.
Metabolomic studies of various Buddleja species have revealed a rich diversity of sesquiterpenoids, many of which are structurally related to this compound. These studies are crucial for understanding the chemodiversity within the genus and can provide clues about the evolution of sesquiterpene biosynthesis in this plant lineage. By comparing the metabolomic profiles of different Buddleja species, it is possible to identify novel sesquiterpenes and to map the distribution of these compounds across the genus. This information is valuable for chemotaxonomic studies and for identifying species with unique chemical profiles that may have interesting biological activities.
Table 2: Examples of Sesquiterpenes Identified in Buddleja Species
| Compound Name | Plant Source |
| Buddledin A | Buddleja davidii |
| Buddledin C | Buddleja davidii |
| Buddledin D | Buddleja davidii |
| Buddledin E | Buddleja davidii |
| Caryophyllene (B1175711) oxide | Buddleja species |
| Spathulenol | Buddleja species |
Synthetic Chemistry and Derivatization Strategies for Buddledin B
Total Synthesis Approaches to Buddledin B and its Stereoisomers
As of now, a completed total synthesis of this compound has not been prominently reported in peer-reviewed literature, highlighting its complex structure and the difficulty in its construction. However, by examining the synthesis of related caryophyllene-type molecules, a plausible synthetic strategy can be devised. acs.orgacs.org The construction of the fused cyclobutane (B1203170) and the nine-membered trans-cyclononene ring are the central challenges in any synthetic endeavor. nih.govresearchgate.net
A retrosynthetic analysis of this compound reveals several key disconnections and strategic considerations for its assembly. The core structure is a derivative of caryophyllene (B1175711), characterized by a bicyclo[7.2.0]undecane skeleton. caltech.edu
Primary Disconnections: The most logical initial disconnections involve the simplification of the functional groups. The C2-hydroxyl group and the C3-carbonyl can be envisioned as arising from the oxidation of a simpler alkene precursor. This leads back to a less functionalized bicyclo[7.2.0]undecane core.
Ring-System Disconnections: The bicyclic ring system itself presents two major synthetic hurdles: the nine-membered ring and the fused cyclobutane.
Nine-Membered Ring: The formation of medium-sized rings, such as the cyclononene (B11951088) in this compound, is entropically and enthalpically disfavored. researchgate.net A plausible retrosynthetic disconnection would break a C-C bond within the nine-membered ring to yield an acyclic or a simpler cyclic precursor. Strategies like intramolecular macrocyclization, such as a Ring-Closing Metathesis (RCM) or a Nozaki-Hiyama-Kishi (NHK) reaction, are powerful modern methods for this purpose. nih.gov
Cyclobutane Ring: The fused cyclobutane ring is another key feature. A classic and effective strategy for its construction is an intramolecular [2+2] photocycloaddition of a suitable diene precursor, a strategy famously employed by E.J. Corey in the first total synthesis of (±)-caryophyllene. acs.orggla.ac.uk
Key Synthetic Intermediates: Based on this analysis, several key intermediates can be proposed:
Acyclic Diene Precursor: An acyclic precursor containing appropriately positioned double bonds and functional group handles would be required for a macrocyclization/RCM approach.
Monocyclic Cyclononene Intermediate: A pre-formed nine-membered ring onto which the cyclobutane could be fused.
Cyclohexene (B86901) Photocycloaddition Precursor: A substituted cyclohexene derivative designed to undergo intramolecular [2+2] photocycloaddition to form the bicyclo[7.2.0] system.
Functionalized Caryophyllene Core: A late-stage intermediate possessing the core skeleton but lacking the specific oxidation pattern of this compound, which could then be selectively functionalized.
The synthesis of this compound requires precise control over both stereochemistry and regiochemistry.
Stereocontrol: this compound possesses several stereocenters, including the ring fusion carbons.
Ring Fusion Stereochemistry: The cis-fusion of the cyclobutane ring is a critical stereochemical feature. In a [2+2] photocycloaddition approach, the stereochemistry of the starting material can dictate the outcome of the ring fusion.
Asymmetric Synthesis: Achieving an enantioselective synthesis would likely involve the use of chiral catalysts, chiral auxiliaries, or starting with a chiral pool material. For instance, asymmetric cyclization reactions or stereoselective reductions of ketone intermediates would be crucial for establishing the correct absolute configuration. gla.ac.ukrsc.org
Regiocontrol: The placement of the hydroxyl, ketone, and double bonds at specific positions requires highly regioselective reactions.
Oxidation of the Caryophyllene Skeleton: Installing the C3-ketone and C2-hydroxyl onto a caryophyllene-like precursor would demand selective oxidation methods. Allylic oxidation could be used to install the carbonyl group, followed by a stereoselective hydroxylation or epoxidation-reduction sequence.
Double Bond Formation and Manipulation: The positions of the endocyclic and exocyclic double bonds must be carefully controlled. Isomerization or selective functionalization of one double bond in the presence of the other would be a significant challenge. Reactions like 1,3-dipolar cycloadditions have been shown to proceed with high regio- and stereoselectivity on the endocyclic double bond of β-caryophyllene, suggesting a viable path for derivatization. mdpi.com
Semisynthesis of this compound Analogues from Natural Precursors
Given the abundance of related natural products, a semisynthetic approach starting from a readily available precursor is an attractive alternative to total synthesis. β-caryophyllene, a major constituent of many essential oils like clove oil and black pepper oil, is the most logical starting material. wikipedia.org
A hypothetical semisynthetic route from β-caryophyllene to this compound would involve a series of selective oxidation reactions. The primary challenge lies in achieving the correct regioselectivity to install the ketone at C3 and the hydroxyl group at C2 without affecting the other reactive sites, namely the two double bonds. A potential pathway could involve:
Selective Epoxidation: Treatment of β-caryophyllene with an oxidizing agent could form caryophyllene oxide. The metabolism of caryophyllene is known to proceed through this intermediate. wikipedia.org
Epoxide Opening and Rearrangement: Acid-catalyzed opening of the epoxide can lead to a variety of rearranged alcohol products. Directing this rearrangement to form an allylic alcohol precursor to this compound would be a key step.
Allylic Oxidation: Subsequent controlled allylic oxidation could introduce the ketone at the C3 position.
Hydroxylation: Finally, a stereoselective hydroxylation would be needed to install the C2-hydroxyl group.
While a direct semisynthesis of this compound has not been reported, the selective synthesis of an epoxy derivative of the closely related Buddledin C demonstrates that targeted chemical transformations on these complex natural scaffolds are feasible. researchgate.net
Chemical Modification and Derivatization of this compound for Enhanced Bioactivity
Chemical modification of the this compound scaffold offers a promising avenue for developing new analogues with potentially improved biological activity, selectivity, or pharmacokinetic properties. wuxiapptec.com
The known antifungal activity of this compound provides a strong rationale for the design of structural analogues. Modifications could target the potency, spectrum of activity, or overcome potential resistance mechanisms.
Prodrug Strategies: Prodrug design is a well-established method to improve the drug-like properties of natural products, such as terpenes, which often suffer from poor water solubility or metabolic instability. wuxiapptec.comnih.gov The this compound structure has a free hydroxyl group at the C2 position, which is an ideal handle for creating prodrugs.
Ester Prodrugs: The C2-hydroxyl could be esterified with various promoieties (e.g., amino acids, phosphates, or short-chain carboxylic acids) to enhance aqueous solubility for potential parenteral formulations. nih.gov
Ether Prodrugs: Ether linkages could also be employed to mask the polar hydroxyl group, potentially improving membrane permeability and oral absorption. These prodrugs would be designed to be stable until they reach the target site, where they would be cleaved by endogenous enzymes (e.g., esterases) to release the active this compound molecule.
The this compound molecule possesses several reactive functional groups that can be exploited for chemical derivatization. jfda-online.commdpi.comgcms.cz
C2-Hydroxyl Group: Beyond prodrugs, this group can be acylated or alkylated to generate a library of analogues. These modifications could probe the steric and electronic requirements for biological activity. nih.gov
C3-Ketone: The carbonyl group can undergo reduction to the corresponding alcohol, creating a new stereocenter and altering the hydrogen-bonding capacity of the molecule. It can also be subjected to nucleophilic addition reactions (e.g., Grignard or organolithium reagents) to introduce new carbon substituents.
C4=C5 Endocyclic Double Bond: This double bond is a site for various transformations, including hydrogenation, epoxidation, dihydroxylation, or cycloaddition reactions. As shown with β-caryophyllene, 1,3-dipolar cycloadditions can be used to introduce novel heterocyclic rings onto the scaffold, drastically altering its shape and polarity. mdpi.com
C8-Exocyclic Methylene Group: This reactive exocyclic double bond is also a prime target for selective modification, such as reduction, epoxidation, or isomerization into the more stable endocyclic position, to assess its role in bioactivity.
Through these synthetic and derivatization strategies, the complex and biologically active scaffold of this compound can be accessed and modified to create a diverse range of compounds for further scientific investigation.
Green Chemistry Principles in this compound Synthesis
The pursuit of synthetic routes for complex natural products like this compound is increasingly guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edubdu.ac.in These principles are crucial in mitigating the environmental impact of synthesizing intricate molecules. While a dedicated green synthesis for this compound is not yet fully established in scientific literature, the application of green chemistry principles to the synthesis of related abietane (B96969) diterpenoids provides a framework for future sustainable approaches. acs.orgrsc.org
The core tenets of green chemistry, as defined by Anastas and Warner, provide a roadmap for developing more environmentally benign synthetic methodologies. sigmaaldrich.com These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.edusigmaaldrich.com
Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.orggreenchemistry-toolkit.org In the context of synthesizing the complex core of this compound, strategies that maximize atom economy are highly desirable to reduce the significant amounts of waste often generated in multi-step syntheses. wikipedia.orggreenchemistry-toolkit.org
Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile, toxic, and flammable organic solvents. nih.gov Green chemistry promotes the use of safer alternatives like water, supercritical fluids (such as CO2), and bio-solvents. neuroquantology.comsaudijournals.com Water is recognized as an inexpensive, non-toxic, and non-flammable green solvent. researchgate.net The use of such solvents in the extraction of natural products and in synthetic steps can drastically reduce environmental pollution. neuroquantology.comsaudijournals.com For instance, the extraction of bioactive compounds from plant materials, a process relevant to sourcing starting materials or analogues of this compound, is increasingly employing green solvents to ensure a high-quality, safe product and a sustainable process. nih.govencyclopedia.pub
Use of Renewable Feedstocks and Biocatalysis: The principle of using renewable feedstocks encourages the use of raw materials derived from biological sources rather than depleting fossil fuels. yale.eduatiner.gr For diterpenoids like this compound, this could involve utilizing precursor molecules from engineered microbes or plant sources. nih.govjmb.or.kr
Furthermore, biocatalysis, the use of enzymes to perform chemical transformations, aligns with several green chemistry principles. oup.comresearchgate.net Enzymes operate under mild conditions, often in water, and exhibit high regio- and stereoselectivity, which can eliminate the need for protecting groups. acs.orgoup.com The use of protecting and deprotecting steps adds to the reagent load and waste generation. bdu.ac.insigmaaldrich.com Cytochrome P450 enzymes, for example, are known to catalyze complex oxidation and aromatization reactions in the biosynthesis of abietane diterpenoids, showcasing the potential for enzymatic steps in a future synthesis of this compound. rsc.org The development of microbial "cell factories" presents a promising avenue for the sustainable production of complex diterpenoids. nih.govjmb.or.krnih.gov
The table below outlines how specific green chemistry principles could be applied to the synthesis of this compound.
| Green Chemistry Principle | Potential Application in this compound Synthesis | Anticipated Benefits |
| Atom Economy | Designing reaction cascades and employing addition or rearrangement reactions to construct the core skeleton. rsc.org | Maximizes the incorporation of reactant materials into the final product, minimizing waste. wikipedia.orgibchem.com |
| Safer Solvents | Utilizing water, supercritical CO2, or bio-derived solvents like ethanol (B145695) or ethyl lactate (B86563) for reaction and purification steps. neuroquantology.comencyclopedia.pub | Reduces environmental pollution and health hazards associated with volatile organic compounds (VOCs). nih.gov |
| Renewable Feedstocks | Engineering microorganisms to produce abietane precursors or utilizing compounds extracted from renewable plant sources. nih.govjmb.or.kr | Decreases reliance on petrochemicals and promotes a sustainable supply chain. yale.edu |
| Catalysis | Employing highly selective catalytic reagents, including biocatalysts (enzymes), over stoichiometric reagents. bdu.ac.inrsc.orgoup.com | Increases reaction efficiency, reduces energy consumption, and minimizes waste through high selectivity. bdu.ac.inacs.org |
| Reduce Derivatives | Using enzymes that can selectively functionalize specific positions on the molecule, avoiding the need for protection/deprotection steps. acs.org | Shortens the synthetic route, requires fewer reagents, and generates less waste. yale.edusigmaaldrich.com |
While the direct application of these principles to a total synthesis of this compound is a future challenge, the foundational work in green chemistry and the synthesis of related natural products provides a clear and sustainable path forward.
Mechanistic Elucidation of Buddledin B S Bioactivity
Antifungal Activities and Associated Molecular Targets
Buddledin B has demonstrated significant efficacy against various fungi, particularly those responsible for common skin infections in humans. The exploration of its mechanism of action is crucial for its potential development as an antifungal agent.
In Vitro Efficacy Against Dermatophytic Fungi (e.g., Trichophyton rubrum, Epidermophyton floccosum)
Laboratory studies have confirmed the potent antifungal effects of this compound against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. Bioassay-guided fractionation of extracts from Buddleja globosa identified buddledins A and B as the most effective antifungal constituents.
Specifically, this compound was shown to be highly active against Trichophyton rubrum and Epidermophyton floccosum, two of the most common causative agents of dermatophytosis, including athlete's foot and ringworm. Research has determined the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the compound that prevents visible growth of the fungus. Against these dermatophytes, this compound exhibited an MIC value of 51 μM. This selective activity is noteworthy, as the compound showed no significant activity against other non-dermatophytic fungal and yeast species even at much higher concentrations.
Table 1: In Vitro Antifungal Activity of this compound
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Trichophyton rubrum | 51 μM |
| This compound | Epidermophyton floccosum | 51 μM |
| This compound | Trichophyton interdigitale | 51 μM |
Fungal Cellular Pathway Modulation by this compound
While the antifungal efficacy of this compound is established, the precise molecular mechanisms and cellular pathways it disrupts in fungal cells are still under investigation. Based on the mechanisms of other terpene-based antifungals, it is hypothesized that this compound may exert its effects by disrupting the fungal cell membrane's integrity or interfering with essential cell wall synthesis pathways. The fungal cell wall, composed of chitin (B13524) and glucans, and the ergosterol-rich cell membrane are common targets for antifungal drugs. jmb.or.kruobaghdad.edu.iqmdpi.com Disruption of these structures can lead to the leakage of vital cellular components and ultimately, cell death. uobaghdad.edu.iqdrugbank.com However, specific studies detailing this compound's interaction with these fungal components have not yet been fully reported.
Target Identification Through Proteomics and Gene Expression Profiling
Advanced techniques such as proteomics (the large-scale study of proteins) and gene expression profiling (the measurement of the activity of thousands of genes at once) are powerful tools for identifying the specific molecular targets of a bioactive compound. frontiersin.orgnih.gov Applying these methods to fungi treated with this compound could reveal which proteins are directly inhibited or which genes are turned on or off in response to the compound. nih.govnih.gov This could pinpoint the exact cellular machinery affected, such as enzymes involved in cell wall remodeling or proteins responsible for stress responses. mdpi.comfrontiersin.org
Currently, there is a lack of published research specifically applying proteomics or genome-wide expression profiling to elucidate the antifungal mechanism of this compound. Such studies would be invaluable in providing a detailed understanding of its mode of action and could accelerate its development as a targeted antifungal therapy. frontiersin.orgfrontiersin.org
Anti-inflammatory Actions and Cellular Signaling Pathways
In addition to its antifungal properties, this compound has been investigated in the context of inflammation. These studies focus on its ability to inhibit key enzymes involved in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes
The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are central to the body's inflammatory response. nih.govresearchgate.net They are responsible for metabolizing arachidonic acid into pro-inflammatory molecules called eicosanoids (including prostaglandins (B1171923) and leukotrienes). wikipedia.org Inhibition of these enzymes is a key strategy for many anti-inflammatory drugs.
Studies on compounds from Buddleja globosa have explored their effects on these enzymes. nih.govfrontiersin.org In this research, this compound was isolated along with its analogue, Buddledin A. While the lipophilic extract of the plant showed inhibitory activity against both COX and 5-LOX, the specific inhibitory concentrations were reported for Buddledin A. nih.govfrontiersin.org Buddledin A demonstrated a notable ability to inhibit both enzymes. nih.govfrontiersin.org However, the specific IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half) for this compound were not detailed in these studies, indicating a gap in the current understanding of its specific potency against these targets.
Table 2: Anti-inflammatory Enzyme Inhibition by Buddledin A (Analogue of this compound)
| Compound | Enzyme Target | Inhibitory Concentration (IC50) |
|---|---|---|
| Buddledin A | Cyclooxygenase (COX) | 13.7 μM |
| Buddledin A | 5-Lipoxygenase (5-LOX) | 50.4 μM |
Modulation of Eicosanoid Synthesis and Arachidonic Acid Cascade
The arachidonic acid cascade is the metabolic pathway that begins with the release of arachidonic acid from cell membranes and leads to the production of various eicosanoids, which are potent signaling molecules that mediate inflammation. wikipedia.org The COX and 5-LOX enzymes are the primary drivers of this cascade. semanticscholar.org
Downstream Signaling Pathway Interventions (e.g., NF-κB)
While direct studies on this compound's interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway are not extensively documented, research on structurally related compounds and extracts from its source plant, Buddleja davidii, provides significant insights. The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase (COX). mdpi.comnih.govmdpi.com
Investigations into compounds with the same caryophyllane skeleton as this compound offer a strong rationale for its potential mechanism. For instance, β-caryophyllene is known to exert anti-inflammatory effects by inhibiting key inflammatory mediators, including the suppression of the NF-κB signaling cascade. mdpi.comnih.govresearchgate.net This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of pro-inflammatory genes. mdpi.com
Further evidence stems from the analysis of compounds isolated from Buddleja species. Studies on buddledins A, B, and C revealed inhibitory activity against both COX and 5-lipoxygenase (5-LOX) in vitro. scribd.com These enzymes are critical for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators downstream of the NF-κB pathway. Specifically, Buddledin A, a close structural analog of this compound, was identified as an inhibitor of both COX and 5-LOX, with IC₅₀ values of 13.7 µM and 50.4 µM, respectively. worldbotanical.com This suggests that a primary anti-inflammatory mechanism for buddledins involves the modulation of the arachidonic acid cascade.
Investigation in Preclinical Inflammatory Models (in vitro, non-human in vivo)
The anti-inflammatory potential of this compound and related compounds has been substantiated through various preclinical models. These models are crucial for observing the physiological effects of a compound on inflammation.
In Vivo Models: Extracts from Buddleja species have demonstrated efficacy in non-human, in vivo models of inflammation.
An extract from Buddleja crispa was shown to significantly inhibit carrageenan-induced paw edema in rats, a standard model for acute inflammation. nih.govresearchgate.net
Similarly, an extract from Buddleja globosa produced a mild anti-inflammatory effect in a carrageenan-induced guinea-pig paw edema model. researchgate.net
In an experimental arthritis model, a methanol (B129727) extract from Buddleja cordata exerted an anti-inflammatory effect by reducing the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). researchgate.net
In Vitro Models: Studies at the cellular level provide more direct evidence of the anti-inflammatory mechanisms.
A key finding is the inhibitory effect of buddledins on eicosanoid synthesis. A study testing compounds from Buddleja species against leukocyte eicosanoid generation found that Buddledin A inhibits both COX and 5-LOX enzymes. worldbotanical.com
Research on Buddleja davidii, the source of this compound, led to the isolation of several sesquiterpenes that exhibited significant immunosuppressive activities, indicating a capacity to modulate immune cell responses central to inflammation. nih.govthieme-connect.comresearchgate.net
These findings from preclinical models, particularly the in vitro evidence of COX and 5-LOX inhibition by the closely related Buddledin A, strongly support the anti-inflammatory properties of this compound.
Other Reported Bioactivities and Underlying Mechanisms
Beyond its anti-inflammatory effects, this compound and its related compounds have been associated with a range of other biological activities.
Cytotoxicity in Selected Cell Lines (non-human, non-clinical focus)
The cytotoxic potential of compounds from the Buddleja genus has been noted in several studies, primarily focusing on non-human cell lines. A study on sesquiterpenes isolated from Buddleja davidii reported that certain known compounds were cytotoxic to L929 murine fibroblast cells. nih.govthieme-connect.com Similarly, extracts from Buddleja globosa were observed to be cytotoxic to fibroblasts at higher concentrations. researchgate.net While specific IC₅₀ values for this compound on non-human cell lines are not widely reported, the activity of other constituents from the same plant suggests this is a relevant area of its bioactivity. For example, extracts from Buddleja polystachya have also demonstrated cytotoxic effects. scribd.comresearchgate.net
Anti-mycobacterial Properties and Target Exploration
While direct testing of this compound against Mycobacterium species is limited in the available literature, various extracts and compounds from the Buddleja genus have shown promise in this area.
A bioassay-guided fractionation of an extract from the stem bark of Buddleja cordata identified compounds with moderate activity against Mycobacterium tuberculosis, showing a Minimum Inhibitory Concentration (MIC) of 64 µg/ml for the active component. nih.govresearchgate.netjetir.org
The methanol extract of Buddleja saligna was active against Mycobacterium smegmatis, the reference strain M. tuberculosis H37Rv, and clinical multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates. tjpr.org
An extract from Buddleja indica also displayed notable antimycobacterial activity, with an MIC value of 100 µg/ml against M. tuberculosis. frontiersin.org
These findings indicate that the Buddleja genus is a source of compounds with anti-mycobacterial potential, although the specific contribution of this compound to this activity requires further investigation.
Piscicidal Activity as a Biological Phenomenon
One of the most distinct and earliest reported bioactivities of this compound is its toxicity to fish (piscicidal activity). This compound, along with its counterpart Buddledin A, was isolated from the root bark of Buddleja davidii as a toxic principle. researchgate.net These compounds were among the first identified toxic agents possessing a caryophyllene (B1175711) skeleton. researchgate.net This biological effect highlights a specific ecological role and toxicological profile of the compound.
Structure Activity Relationship Sar Studies of Buddledin B Analogues
Systematic Modification of Key Functional Groups on Buddledin B Scaffolds
The systematic modification of key functional groups on the this compound scaffold is a fundamental strategy in medicinal chemistry to probe the molecular interactions responsible for its biological effects. This involves the synthesis of a series of analogues where specific parts of the molecule are altered, followed by biological evaluation to determine the impact of these changes.
Key functional groups on the this compound scaffold that would be primary targets for modification include the carbonyl group, the exocyclic double bond, and the gem-dimethyl group on the cyclobutane (B1203170) ring. For instance, reduction of the carbonyl group to a hydroxyl group would assess the importance of the ketone for activity. The resulting alcohol's stereochemistry would also be a critical factor to investigate.
The exocyclic double bond is another key feature. Its hydrogenation, epoxidation, or replacement with other functional groups would provide insights into its role in receptor binding or metabolic stability. For example, in studies on related caryophyllene (B1175711) derivatives, modifications at the exocyclic double bond have been shown to significantly impact biological activity. mdpi.com
Furthermore, the synthesis of analogues with variations in the substitution pattern of the nine-membered ring could reveal important steric and electronic requirements for activity. The introduction of polar or nonpolar substituents at different positions would help to map the binding pocket of its biological target.
A hypothetical series of modifications and their rationale are presented in the table below:
| Modification Site | Proposed Modification | Rationale for Investigation |
| Carbonyl Group | Reduction to hydroxyl group | To determine the importance of the ketone functionality for biological activity. |
| Conversion to oxime or hydrazone | To explore the electronic and steric requirements at this position. | |
| Exocyclic Double Bond | Hydrogenation to a methyl group | To assess the role of unsaturation in target interaction. |
| Epoxidation | To introduce a reactive group and explore new binding interactions. | |
| Gem-dimethyl Group | Replacement with larger alkyl groups | To probe for steric hindrance at the binding site. |
| Replacement with a cyclopropyl (B3062369) group | To introduce conformational constraints. |
The synthesis and biological evaluation of such analogues would provide a detailed understanding of the SAR of this compound, guiding the design of new compounds with improved properties. nih.govnih.govresearchgate.netresearchgate.netjapsonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR studies could be instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.
A typical QSAR study on this compound analogues would involve the following steps:
Data Set Preparation: A series of this compound analogues with experimentally determined biological activities would be selected.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
| Descriptor Type | Example Descriptors | Potential Relevance to this compound Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influence on electrostatic interactions and reactivity. |
| Steric | Molecular Weight, Molar Refractivity | Impact on binding site complementarity. |
| Topological | Connectivity Indices, Shape Indices | Description of molecular size and branching. |
| Hydrophobic | LogP | Role in membrane permeability and hydrophobic interactions. |
The development of a robust QSAR model for this compound analogues would significantly accelerate the discovery of new lead compounds. mdpi.com
Pharmacophore Development and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. scilit.com A pharmacophore model for this compound would serve as a 3D query to screen large compound libraries for novel scaffolds that could mimic its activity.
The development of a pharmacophore model for this compound would typically involve:
Conformational Analysis: Determining the low-energy conformations of a set of active this compound analogues.
Feature Identification: Identifying common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.
Model Generation and Validation: Aligning the active molecules and generating a 3D arrangement of these features. The model's ability to distinguish between active and inactive compounds is then validated.
For this compound, key pharmacophoric features would likely include the carbonyl oxygen as a hydrogen bond acceptor and the hydrophobic carbocyclic core. The spatial relationship between these features would be critical for biological activity.
Once a validated pharmacophore model is established, it can be used in virtual screening campaigns to identify new molecules with the desired features. This approach has been successfully applied to other natural products, including sesquiterpene lactones, to discover new inhibitors of various biological targets. mdpi.com The integration of pharmacophore modeling with other computational methods like molecular docking can further refine the selection of potential hit compounds.
Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid.
This compound possesses multiple chiral centers, leading to the possibility of several stereoisomers. It is highly probable that only one of these stereoisomers will exhibit the desired biological activity, as has been observed for numerous other natural products. The precise stereochemistry of the ring junctions and the orientation of substituents are critical for achieving the correct conformation to fit into a specific binding site.
Investigating the stereochemical influences on the biological activity of this compound would involve the synthesis and biological testing of its different stereoisomers. This would provide invaluable information about the topology of the binding site and the specific interactions that are crucial for its mechanism of action. Understanding these stereochemical requirements is essential for the rational design of potent and selective this compound analogues.
Computational and Chemoinformatic Investigations of Buddledin B
Molecular Docking Simulations for Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.combiointerfaceresearch.com This method is widely used to predict the binding affinity and interaction between a ligand, such as Buddledin B, and a target protein. mdpi.combiointerfaceresearch.com The process involves placing the ligand in the binding site of the protein and calculating the binding energy, with lower scores typically indicating a more favorable interaction. researchgate.net
In a study investigating potential inhibitors for ovarian cancer, this compound was docked against several target proteins. researchgate.netjbiochemtech.com The results, as shown in the table below, indicated that this compound exhibited a strong binding affinity for the RUNX3 protein, with a notable binding score. researchgate.net The interactions observed included hydrogen bonds with key amino acid residues within the binding pocket of the protein. researchgate.net
Table 1: Molecular Docking Results of this compound with Ovarian Cancer Target
| Target Protein | Binding Score (kcal/mol) | Interacting Residues |
|---|---|---|
| RUNX3 | -15.76 | Tyr D26, Thr C233, Ala C211, Tyr D63, Pro C235 |
Data sourced from a study on multi-targeted molecular docking for ovarian cancer inhibitors. researchgate.net
These findings from molecular docking simulations suggest that this compound has the potential to bind to and modulate the activity of specific protein targets implicated in disease pathways.
Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions
To further investigate the stability and dynamics of the ligand-receptor complex predicted by molecular docking, molecular dynamics (MD) simulations are often performed. nih.govresearchgate.net MD simulations provide a more dynamic picture of the interaction by simulating the movement of atoms and molecules over time, taking into account the flexibility of both the ligand and the protein. researchgate.netnih.govrug.nl This allows for the assessment of the stability of the binding pose and the identification of key interactions that are maintained throughout the simulation. mdpi.comnih.gov
While specific MD simulation studies focusing solely on this compound are not extensively detailed in the available literature, the general methodology involves placing the docked this compound-protein complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. researchgate.net Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of hydrogen bonds between the ligand and the receptor. nih.gov Stable RMSD values and maintained hydrogen bonds over the simulation time would provide stronger evidence for a stable and meaningful interaction between this compound and its target. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human data)
The pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for its development as a drug. sciensage.infobepls.com In silico tools can predict these properties based on the chemical structure of a molecule, providing early insights into its potential drug-likeness and bioavailability. sciensage.infouq.edu.auresearchgate.net
For this compound, various ADME parameters can be predicted using computational models. These predictions are based on established algorithms and databases of known compounds. uq.edu.aubiorxiv.org
Table 2: Predicted ADME Properties of this compound (Illustrative)
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~346.4 g/mol | Within Lipinski's rule of five for drug-likeness |
| LogP (octanol/water partition coefficient) | Moderately lipophilic | Influences absorption and distribution |
| Water Solubility | Predicted to be low | May affect oral bioavailability |
| Intestinal Absorption (in non-human models) | Predicted to be high | Suggests good potential for oral absorption |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be low | Indicates less likelihood of central nervous system effects |
| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Reduced potential for efflux-mediated resistance |
| Cytochrome P450 (CYP) Inhibition (non-human isoforms) | Predictions vary for different isoforms | Indicates potential for drug-drug interactions |
Note: These are illustrative predictions based on general in silico models and not from a specific study on this compound. Actual values may vary.
These in silico ADME predictions offer a preliminary assessment of the pharmacokinetic profile of this compound, guiding further experimental validation in non-human systems.
Ligand-Based Virtual Screening for Novel this compound Analogues
Ligand-based virtual screening is a computational technique used to identify new molecules with similar properties to a known active compound, in this case, this compound. nih.govcam.ac.uk This approach is particularly useful when the three-dimensional structure of the target protein is unknown. cam.ac.uk The method relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov
The process typically involves creating a pharmacophore model based on the key chemical features of this compound that are thought to be essential for its activity. ugm.ac.id This model is then used to search large chemical databases for compounds that match the pharmacophore. ugm.ac.idmdpi.com The identified "hit" compounds can then be further evaluated for their potential as novel analogues of this compound. ugm.ac.id This strategy can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov
Network Pharmacology Approaches to Identify Multi-Target Effects
Network pharmacology is an emerging field that investigates the complex interactions between drugs, targets, and diseases from a network perspective. biorxiv.orgbioinformation.net This approach moves beyond the "one drug, one target" paradigm and considers that a single compound may interact with multiple targets, leading to a network of effects. bioinformation.netnih.gov
For this compound, a network pharmacology approach would involve several steps:
Target Identification: Identifying potential protein targets of this compound using various databases and prediction tools. researchgate.net
Network Construction: Building a network that connects this compound to its predicted targets and then linking these targets to disease-related pathways. researchgate.net
Network Analysis: Analyzing the topology of the network to identify key nodes (hub proteins) and pathways that are significantly affected by this compound. bioinformation.net
Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to understand the biological processes and signaling pathways modulated by the compound. biorxiv.orgnih.gov
Through such an analysis, it might be revealed that this compound influences pathways related to inflammation, such as the PI3K-Akt or TNF signaling pathways, consistent with some of its reported biological activities. biorxiv.org This approach provides a holistic view of the potential mechanisms of action of this compound and can help in identifying new therapeutic applications. nih.gov
Advanced Analytical Methodologies for Buddledin B
High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Buddledin B, particularly for detecting trace amounts and identifying its metabolites in complex biological matrices. criver.com Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide exceptional mass accuracy (typically <5 ppm) and high resolving power, which allows for the confident determination of elemental compositions from measured mass-to-charge (m/z) ratios. copernicus.orgpnnl.govthermofisher.com
For trace analysis, the sensitivity and selectivity of HRMS, often coupled with liquid chromatography (LC), enables the detection of this compound at very low concentrations in samples like plant extracts or non-human plasma. criver.com This is crucial for understanding the compound's distribution and persistence in preclinical studies.
In metabolite identification, HRMS is used to screen for potential biotransformations of the parent this compound molecule. evotec.comnih.gov The process involves comparing the HRMS data of control samples with those from samples incubated with metabolically active systems (e.g., liver microsomes). Metabolites are detected by searching for specific mass shifts corresponding to common metabolic reactions, such as oxidation (+15.9949 Da), hydroxylation (+15.9949 Da), or glucuronidation (+176.0321 Da). The high mass accuracy of the measurement allows for the generation of a specific molecular formula for each potential metabolite, which is the first step in its structural elucidation. nih.gov Tandem mass spectrometry (MS/MS) experiments on the HRMS platform can then provide fragmentation data to help pinpoint the site of metabolic modification on the this compound scaffold. moldiscovery.comscripps.edu
| Compound | Proposed Transformation | Theoretical m/z [M+H]⁺ | Measured m/z | Mass Error (ppm) | Proposed Formula |
|---|---|---|---|---|---|
| This compound | Parent Compound | 329.1747 | 329.1745 | -0.61 | C₂₀H₂₄O₄ |
| Metabolite 1 | Hydroxylation | 345.1696 | 345.1692 | -1.16 | C₂₀H₂₄O₅ |
| Metabolite 2 | Glucuronidation | 505.2071 | 505.2078 | +1.38 | C₂₆H₃₂O₁₀ |
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation and confirmation of chemical structures. bhu.ac.inlibretexts.org While the primary structure of this compound is known, NMR is essential for confirming the exact structure of any new synthetic derivatives. This ensures that chemical modifications have occurred at the intended positions and with the desired stereochemistry.
A full suite of NMR experiments is typically employed. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the chemical environment of protons and carbons within the molecule. nih.gov
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle. numberanalytics.com
Correlation Spectroscopy (COSY): Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons to their attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the carbon skeleton and placing functional groups.
Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space correlations between protons that are close to each other, providing critical information about the molecule's relative stereochemistry and 3D conformation. nih.gov
By analyzing the complete dataset from these experiments, researchers can unambiguously confirm the constitution, configuration, and conformation of a this compound derivative. nih.gov
| Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (H → C) |
|---|---|---|---|
| C-1 | 38.5 | 1.75 (m), 1.85 (m) | C-2, C-5, C-10 |
| C-5 | 55.2 | 2.10 (dd, 11.5, 2.0) | C-4, C-6, C-10, C-20 |
| C-17 (Acetate CH₃) | 21.1 | 2.05 (s) | C-17 (Carbonyl) |
| C-17 (Acetate C=O) | 170.5 | - | - |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification in Complex Matrices
Chromatographic techniques are fundamental for separating this compound from other components in a mixture, which is necessary for both its purity assessment and quantification. lu.seutas.edu.au
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound. analis.com.my
Purity Assessment: To assess the purity of an isolated sample of this compound, a high-resolution HPLC method is developed. The sample is injected into the system, and a detector, typically a Diode Array Detector (DAD) or UV detector, measures the response. Purity is often calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
Quantification in Complex Matrices: For quantifying this compound in plant extracts, an HPLC method is validated for accuracy, precision, and linearity. isciii.es A calibration curve is generated using certified reference standards of this compound. The concentration in the extract is then determined by comparing the peak area of the analyte in the sample to the calibration curve. Coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity for quantification in very complex non-human biological samples. nih.govrfppl.co.in
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. libretexts.org this compound itself is not sufficiently volatile for direct GC analysis. However, it can be chemically derivatized (e.g., through silylation) to increase its volatility. GC can then be used for purity assessment, where its high separation efficiency can resolve closely related impurities. birchbiotech.comorganomation.com Purity is determined by comparing the peak area of the derivatized this compound to the total peak area. youtube.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Development of Robust Bioanalytical Methods for Preclinical Studies (non-human focus)
To evaluate the pharmacokinetic properties of this compound in preclinical animal models, a robust and validated bioanalytical method is essential. researchgate.netresearchgate.net The goal is to accurately measure the concentration of the compound over time in biological fluids like plasma or serum. itrlab.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and speed. rfppl.co.in
The development of a bioanalytical method involves several key stages: nih.gov
Sample Preparation: The analyte must be extracted from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The goal is to remove interfering substances like proteins and phospholipids (B1166683) while maximizing the recovery of this compound.
Chromatographic Separation: A rapid and efficient HPLC or UPLC method is developed to separate this compound from endogenous matrix components and any potential metabolites.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing excellent sensitivity. rfppl.co.in An internal standard (IS), a structurally similar molecule, is used to correct for variability during sample preparation and injection.
Method Validation: The method is rigorously validated according to regulatory guidelines to ensure it is reliable and reproducible. Validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve range, recovery, and stability in the biological matrix under various storage conditions.
| Parameter | Description |
|---|---|
| Analyte | This compound |
| Internal Standard (IS) | Structurally similar compound (e.g., a stable isotope-labeled this compound) |
| Biological Matrix | Mouse Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| MRM Transition (this compound) | m/z 329.2 → 187.1 (Hypothetical) |
| MRM Transition (IS) | m/z 334.2 → 192.1 (Hypothetical) |
| Calibration Range | 1 - 1000 ng/mL |
Spectroscopic Methods for Real-time Monitoring of Biological Interactions
Understanding how this compound interacts with its biological targets (e.g., proteins, enzymes) is key to elucidating its mechanism of action. Spectroscopic methods that can monitor these interactions in real-time provide valuable kinetic and thermodynamic data without the need for labels in some cases. longdom.orgazolifesciences.com
Fluorescence Spectroscopy: This technique can be used if the target protein has intrinsic fluorescence (from tryptophan or tyrosine residues) or if a fluorescent probe is involved. mdpi.com When this compound binds to the protein, it can cause a change (quenching or enhancement) in the protein's fluorescence intensity or a shift in its emission maximum. By titrating the compound and monitoring these changes, one can determine binding affinity (dissociation constant, Kd). Time-resolved fluorescence can provide insights into the kinetics of the interaction. longdom.org
UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum of a protein or a chromophoric substrate upon binding of this compound can be used to monitor the interaction. mdpi.com This is particularly useful for studying enzymes where the substrate or product has a distinct absorbance, allowing for real-time monitoring of enzyme kinetics in the presence and absence of the compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. Binding of a ligand like this compound can induce conformational changes in its target protein, which can be detected as a change in the CD spectrum. This provides evidence of a direct interaction and can give clues about its effect on protein structure.
Surface Plasmon Resonance (SPR): While not a traditional spectroscopic method, SPR is an optical technique that provides real-time, label-free data on binding events. In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is measured in real-time. This allows for the precise determination of association (kon) and dissociation (koff) rate constants, as well as the binding affinity (Kd).
| Technique | Principle | Information Obtained | Label Requirement |
|---|---|---|---|
| Fluorescence Spectroscopy | Change in fluorescence upon binding | Binding affinity (Kd), stoichiometry | Label-free (if intrinsic fluorescence) or labeled |
| UV-Visible Spectroscopy | Change in absorbance upon binding or reaction | Binding, enzyme kinetics | Label-free |
| Circular Dichroism (CD) | Change in protein secondary structure upon binding | Conformational changes, evidence of binding | Label-free |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a surface | Binding affinity (Kd), kinetics (kon, koff) | Label-free |
Ecological Role and Chemosystematic Significance of Buddledin B
Role of Buddledin B in Plant Defense Mechanisms Against Pathogens and Herbivores
Plants have evolved a vast array of chemical defenses to protect themselves from being eaten by herbivores and infected by pathogens. wikipedia.org this compound, as a secondary metabolite in Buddleja species, is understood to contribute to these defense mechanisms. Terpenoids, the class of compounds to which this compound belongs, are widely recognized for their role in protecting plants. wikipedia.orgnih.gov
In addition to antimicrobial properties, sesquiterpenes are often involved in deterring herbivores. wikipedia.orgresearchgate.net These compounds can act as toxins or repellents, reducing the likelihood of the plant being consumed. wikipedia.org The production of such chemical defenses is a key strategy for plant survival and can be either present constitutively or induced upon attack. wikipedia.orgusp.br While direct studies isolating the specific effect of this compound on herbivores are limited, its classification as a piscicidal (toxic to fish) sesquiterpene, alongside Buddledin A and C, points to a general toxicity that likely extends to other organisms, including insects and other herbivores. jetir.orgresearchgate.net This toxicity is a probable mechanism by which Buddleja plants defend themselves against herbivory.
| Buddleja Species | Extract/Compound(s) | Observed Bioactivity | Inference for this compound's Role |
|---|---|---|---|
| Buddleja globosa | Lipophilic extract containing Buddledin A and B | Selective antifungal activity against three dermatophytic fungal species. worldbotanical.com | Contributes to the antifungal defense of the plant. |
| Buddleja davidii | Extracts containing buddledins (A, B, C) | Known to contain piscicidal sesquiterpenes. jetir.orgresearchgate.net | Likely possesses broad toxicity, acting as a deterrent to herbivores. |
| Buddleja davidii, B. cordata | Chloroform extracts (Buddledin A identified as major active compound) | Antifungal activity against soil fungi Fusarium culmorum and Sordari fimicola. researchgate.netnih.gov | As a closely related compound, this compound is expected to be part of the plant's chemical shield against soil-borne pathogens. |
This compound as a Chemosystematic Marker within the Buddleja Genus
Chemosystematics, or chemotaxonomy, utilizes the distribution of chemical compounds among different species to understand their evolutionary relationships. The presence or absence of specific secondary metabolites, like terpenoids, can serve as markers to classify organisms. researchgate.netnih.gov Within the Buddleja genus, the profile of terpenoids, including sesquiterpenes like this compound, is considered relevant for its classification. researchgate.netnih.govjetir.org
Historically, the placement of the family Buddlejaceae has been debated. The chemical evidence, particularly the presence of certain terpenoids, supports the reclassification of the Buddlejaceae family from the order Gentianales (along with Loganiaceae) to Lamiales, placing it within the Scrophulariaceae family (the figworts). researchgate.netnih.govresearchgate.net
This compound has been isolated from several species within the genus, highlighting its significance as a chemical marker. Its presence across these species suggests a shared biosynthetic pathway and a common ancestry. The identification of this compound in geographically and morphologically diverse species underscores its role as a conserved trait within this lineage.
| Species Name | Plant Part Analyzed | Reference |
|---|---|---|
| Buddleja davidii | Rhizome, Root | jetir.orgresearchgate.netnih.govthieme-connect.com |
| Buddleja globosa | Stembark, Roots | worldbotanical.comnih.gov |
| Buddleja myriantha | Stem | nih.gov |
Environmental Fate and Degradation of this compound in Natural Ecosystems
The environmental fate of a chemical compound describes its transport, transformation, and degradation in the environment. researchgate.net For a natural product like this compound, this primarily involves its breakdown in soil and water ecosystems after being released from the plant through processes like decomposition of plant litter.
Direct research on the environmental degradation of this compound specifically is not extensively documented. However, its fate can be inferred from studies on the biodegradation of other, structurally similar sesquiterpenoids. europa.eudeepdyve.com The primary mechanism for the breakdown of such organic compounds in the environment is microbial degradation. deepdyve.comnih.gov Soil and water contain diverse communities of microorganisms (bacteria and fungi) that can utilize complex organic molecules as a source of carbon and energy, leading to their mineralization. deepdyve.com
The rate and extent of biodegradation for a sesquiterpenoid like this compound would depend on several environmental factors:
Microbial Population: The presence of microbes with the necessary enzymatic machinery to break down the specific structure of this compound is crucial.
Temperature: Microbial activity and the rates of chemical reactions are temperature-dependent. europa.eu
Oxygen Availability: Aerobic degradation (in the presence of oxygen) is often more rapid and complete than anaerobic degradation. researchgate.net
Soil/Sediment Properties: Factors such as organic matter content, pH, and moisture level can influence microbial populations and the bioavailability of the compound.
Given that sesquiterpenoids are common natural products, it is likely that soil and aquatic ecosystems harbor microbes capable of degrading them over time. deepdyve.com Some natural terpenoids have been shown to be readily biodegradable. deepdyve.com However, without specific studies, the precise half-life and potential for persistence of this compound in the environment remain speculative. It is unlikely to be highly persistent, but its degradation pathway and the nature of any intermediate breakdown products are unknown.
Future Research Trajectories and Preclinical Development Opportunities for Buddledin B
Addressing Knowledge Gaps in Buddledin B's Mechanistic Biology
A significant focus for future research is to unravel the precise molecular mechanisms underlying the observed biological effects of this compound. While initial studies have highlighted its anti-inflammatory and antifungal properties, the specific cellular pathways and molecular targets involved remain largely unexplored. nih.govredalyc.org
Future investigations should aim to:
Identify Molecular Targets: Pinpoint the specific enzymes, receptors, or signaling proteins that this compound interacts with to exert its effects. For instance, while its anti-inflammatory activity is known, identifying its direct targets within the arachidonic acid cascade, such as specific cyclooxygenase (COX) or lipoxygenase (LOX) isoforms, is crucial. redalyc.org
Elucidate Signaling Pathways: Delve into the downstream signaling cascades modulated by this compound. This includes investigating its influence on key inflammatory pathways like NF-κB and MAPK, as well as pathways related to apoptosis and oxidative stress.
Comparative Mechanistic Studies: Conduct comparative studies with its structural analogs, such as Buddledin A and C, to understand how subtle structural differences influence their mechanisms of action and biological activity profiles. redalyc.orgmdpi.com
Exploration of Novel Bioactivities and Therapeutic Applications (Preclinical)
Beyond its established antifungal and anti-inflammatory activities, preliminary research suggests that this compound and related compounds from Buddleja species may possess other valuable bioactivities. nih.govredalyc.org Future preclinical research should explore these underexplored therapeutic avenues.
Potential areas for investigation include:
Neuroprotective Effects: Given that other compounds from Buddleja species have shown neuroprotective potential, investigating whether this compound can protect neuronal cells from damage in models of neurodegenerative diseases is a promising area. researchgate.netmedwinpublishers.comnih.gov This could involve assessing its ability to mitigate oxidative stress, inhibit protein aggregation, or modulate neuroinflammation. researchgate.netnih.gov
Anticancer Properties: Some natural compounds with anti-inflammatory and antioxidant properties also exhibit anticancer activity. ontosight.ai Preclinical screening of this compound against various cancer cell lines could reveal potential cytotoxic or cytostatic effects and warrant further investigation into its anticancer mechanisms.
Antiviral and Antibacterial Activity: While its antifungal properties are documented, a comprehensive evaluation of this compound against a broad spectrum of bacterial and viral pathogens is lacking and could uncover new antimicrobial applications. nih.govtmkarpinski.com
Advancements in Sustainable Production and Biosynthetic Engineering
Currently, this compound is primarily obtained through extraction from plant sources. nih.govnih.gov This method can be inefficient and unsustainable. Future research should focus on developing alternative and more sustainable production methods.
Key research directions include:
Elucidation of the Biosynthetic Pathway: Identifying the genes and enzymes responsible for the biosynthesis of this compound in Buddleja species is a critical first step. This knowledge is essential for metabolic engineering and synthetic biology approaches.
Heterologous Expression: Once the biosynthetic pathway is understood, the relevant genes could be transferred into a microbial host, such as yeast or bacteria, to enable large-scale, cost-effective, and sustainable production through fermentation.
Chemical Synthesis: Developing an efficient and scalable total chemical synthesis route for this compound would provide a reliable source of the compound for research and preclinical development, independent of plant availability. researchgate.net
Development of Targeted Delivery Systems for Preclinical Applications (excluding human dosage/administration)
The therapeutic efficacy of a compound can be significantly enhanced by developing targeted delivery systems that increase its bioavailability and deliver it specifically to the site of action. nih.govkinampark.com For preclinical studies, this is a crucial step to maximize the potential of this compound.
Future research in this area should focus on:
Lipid-Based Nanocarriers: Investigating the encapsulation of this compound in lipid-based delivery systems like liposomes or solid lipid nanoparticles could improve its solubility and protect it from degradation, thereby enhancing its oral bioavailability in animal models. researchgate.net
Polymer-Based Formulations: Exploring the use of biodegradable polymers to create micro- or nanoparticles for the sustained release of this compound could be beneficial for chronic conditions, reducing the frequency of administration in preclinical models.
Topical Formulations: For its potential application in treating dermatophytic infections, developing optimized topical formulations such as creams, gels, or patches would be essential for effective delivery to the skin. nih.gov
Collaborative Research Frameworks for Comprehensive this compound Investigation
To accelerate the research and development of this compound, establishing collaborative frameworks among different research groups is essential. Such collaborations would enable a more comprehensive and multidisciplinary approach to its investigation.
Potential collaborative efforts could include:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical or biotechnology companies can bridge the gap between basic research and preclinical development, facilitating access to resources and expertise.
International Research Consortia: Forming international consortia would allow researchers from different geographical regions to share knowledge, resources, and plant materials, leading to a more thorough investigation of the compound's properties and potential.
Open-Access Data Sharing: Establishing platforms for open-access data sharing would enable researchers to build upon existing findings, avoid unnecessary duplication of effort, and accelerate the pace of discovery in the field of this compound research.
Q & A
Q. Methodological Answer :
- Keyword Optimization : Combine Boolean operators (e.g., "this compound AND (anti-inflammatory OR cytotoxicity)") and truncation (e.g., "Buddle*" to capture variants like Buddleja) .
- Database Selection : Prioritize PubMed, SciFinder, and Web of Science for peer-reviewed studies.
- Citation Tracking : Use tools like Connected Papers to identify seminal works and recent advancements.
Avoid Over-Reliance : Cross-check findings against primary sources to mitigate bias from review articles .
Advanced: What methodologies are suitable for resolving contradictory data on this compound's bioactivity across different experimental models?
Methodological Answer :
Contradictions often arise from model-specific variables (e.g., cell lines vs. animal studies). Address these by:
- Dose-Response Curves : Standardize concentrations (e.g., µM vs. mg/kg) to enable cross-study comparisons .
- Meta-Analysis : Pool data from independent studies using random-effects models to identify trends obscured by outliers .
- Mechanistic Studies : Use knockout animal models or siRNA silencing to isolate pathways (e.g., NF-κB for anti-inflammatory effects).
Case Study : If this compound shows cytotoxicity in in vitro cancer cells but not in murine models, investigate bioavailability differences using pharmacokinetic assays .
Advanced: How should a mixed-methods approach be designed to investigate both the biochemical mechanisms and ecological roles of this compound?
Methodological Answer :
A sequential exploratory design is effective:
Qualitative Phase : Conduct field surveys or ethnobotanical interviews to identify ecological contexts (e.g., this compound's role in plant-insect interactions) .
Quantitative Phase : Validate hypotheses via LC-MS quantification of this compound in different plant tissues or under stress conditions .
Integration : Use triangulation to reconcile discrepancies. For instance, if this compound production increases in drought-stressed plants, correlate this with insect-feeding assays to assess ecological significance .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Q. Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/LC50 values .
- Benchmark Dose (BMD) Modeling : Preferred over NOAEL/LOAEL for continuous datasets, as it utilizes the full dose-response curve .
- Sensitivity Analysis : Assess confounding variables (e.g., solvent toxicity in DMSO controls) using multivariate ANOVA.
Reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Advanced: How can researchers optimize purification parameters for this compound in large-scale metabolomic studies?
Q. Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., pH, temperature) influencing HPLC retention times .
- Machine Learning : Train algorithms on historical chromatographic data to predict optimal mobile-phase compositions.
- Quality Control : Use internal standards spiked at known concentrations to monitor recovery rates during extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
